molecular formula C15H18N2O5 B300306 ethyl 2-[(8-methoxy-4-oxo-3,4-dihydro-2H-chromen-5-yl)hydrazono]propanoate

ethyl 2-[(8-methoxy-4-oxo-3,4-dihydro-2H-chromen-5-yl)hydrazono]propanoate

Cat. No. B300306
M. Wt: 306.31 g/mol
InChI Key: LLGYNJXFUNPBER-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(8-methoxy-4-oxo-3,4-dihydro-2H-chromen-5-yl)hydrazono]propanoate is a chemical compound that has been widely studied for its potential applications in the field of medicine and biochemistry. This compound is a derivative of chromone, which is a naturally occurring compound found in many plants. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential applications of this compound.

Mechanism of Action

The mechanism of action of ethyl 2-[(8-methoxy-4-oxo-3,4-dihydro-2H-chromen-5-yl)hydrazono]propanoate is not fully understood. However, studies have shown that the compound is able to interact with a number of different cellular pathways and molecules. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells through a variety of mechanisms, including the activation of caspases and the inhibition of anti-apoptotic proteins.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that the compound is able to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It has also been shown to induce apoptosis in cancer cells through a variety of mechanisms.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 2-[(8-methoxy-4-oxo-3,4-dihydro-2H-chromen-5-yl)hydrazono]propanoate in lab experiments is its potential as an anti-inflammatory and anticancer agent. This makes it a promising candidate for the development of new therapies for these diseases. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are a number of future directions that could be pursued in the study of ethyl 2-[(8-methoxy-4-oxo-3,4-dihydro-2H-chromen-5-yl)hydrazono]propanoate. One area of research could focus on the development of new synthesis methods that could improve the yield and purity of the compound. Another area of research could focus on the development of new formulations of the compound that could improve its solubility and bioavailability.
In addition, further studies could be conducted to better understand the mechanism of action of this compound. This could involve identifying specific cellular pathways and molecules that are affected by the compound, as well as investigating its interactions with other compounds and drugs.
Overall, the study of this compound has the potential to lead to the development of new therapies for a variety of diseases, including inflammatory diseases and cancer. Further research in this area could help to unlock the full potential of this promising compound.

Synthesis Methods

The synthesis of ethyl 2-[(8-methoxy-4-oxo-3,4-dihydro-2H-chromen-5-yl)hydrazono]propanoate can be achieved through a number of different methods. One common method involves the reaction of 8-methoxy-4-oxo-3,4-dihydro-2H-chromen-5-carbaldehyde with hydrazine hydrate in the presence of ethyl acetoacetate. This reaction results in the formation of the desired compound, which can be purified through a variety of techniques such as chromatography or recrystallization.

Scientific Research Applications

Ethyl 2-[(8-methoxy-4-oxo-3,4-dihydro-2H-chromen-5-yl)hydrazono]propanoate has been studied for its potential applications in a number of different scientific fields. One area of research has focused on the compound's potential as an anti-inflammatory agent. Studies have shown that this compound has the ability to inhibit the production of pro-inflammatory cytokines, which could make it a promising candidate for the treatment of inflammatory diseases.
Another area of research has focused on the compound's potential as an anticancer agent. Studies have shown that this compound has the ability to induce apoptosis, or programmed cell death, in cancer cells. This could make it a promising candidate for the development of new cancer therapies.

properties

Molecular Formula

C15H18N2O5

Molecular Weight

306.31 g/mol

IUPAC Name

ethyl (2Z)-2-[(8-methoxy-4-oxo-2,3-dihydrochromen-5-yl)hydrazinylidene]propanoate

InChI

InChI=1S/C15H18N2O5/c1-4-21-15(19)9(2)16-17-10-5-6-12(20-3)14-13(10)11(18)7-8-22-14/h5-6,17H,4,7-8H2,1-3H3/b16-9-

InChI Key

LLGYNJXFUNPBER-SXGWCWSVSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=C2C(=O)CCOC2=C(C=C1)OC)/C

SMILES

CCOC(=O)C(=NNC1=C2C(=O)CCOC2=C(C=C1)OC)C

Canonical SMILES

CCOC(=O)C(=NNC1=C2C(=O)CCOC2=C(C=C1)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.